2-HYDROXYMETHYL-4-CYANO-4'-CHLORO-BENZOPHENONE
Description
2-HYDROXYMETHYL-4-CYANO-4'-CHLORO-BENZOPHENONE is an organic compound that features a chlorobenzoyl group, a hydroxymethyl group, and a benzonitrile moiety
Properties
IUPAC Name |
4-(4-chlorobenzoyl)-3-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-13-4-2-11(3-5-13)15(19)14-6-1-10(8-17)7-12(14)9-18/h1-7,18H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCJUZNVDCSTPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C#N)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652606 | |
| Record name | 4-(4-Chlorobenzoyl)-3-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-25-8 | |
| Record name | 4-(4-Chlorobenzoyl)-3-(hydroxymethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorobenzoyl)-3-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Benzophenone Formation
The Friedel-Crafts acylation is a cornerstone for constructing the benzophenone backbone. As demonstrated in [EP0128693A2], reacting 4-hydroxybenzoic acid with chlorobenzene in the presence of AlCl₃ yields 4-chloro-4'-hydroxybenzophenone. Adapting this method for the target compound involves:
-
Replacing 4-hydroxybenzoic acid with 3-(hydroxymethyl)-4-cyanobenzoic acid to pre-install the hydroxymethyl and cyano groups.
-
Using thionyl chloride (SOCl₂) to convert the carboxylic acid to its acyl chloride in situ.
Example Protocol
Challenges and Optimizations
-
Regioselectivity : AlCl₃ directs acylation to the para position of chlorobenzene, ensuring correct chloro placement.
-
Side Reactions : Competing ortho acylation (3–5% byproduct) necessitates chromatographic purification.
-
Solvent Choice : Non-polar solvents (e.g., 1,2,4-trichlorobenzene) improve AlCl₃ solubility and reaction homogeneity.
Grignard Reagent Approach
Hydroxymethyl Group Introduction
Post-Friedel-Crafts functionalization via Grignard reagents offers a pathway to install the hydroxymethyl group. Drawing from [CN113548982A], paraformaldehyde reacts with a pre-formed benzophenone bearing a reactive site (e.g., bromide) at position 2:
Stepwise Synthesis
Chemical Reactions Analysis
2.1. Cyanide Group Reactivity
- Hydrolysis : The nitrile group undergoes hydrolysis to produce amides or carboxylic acids under acidic (H₂SO₄) or basic (NaOH) conditions. For example, demonstrates that nitriles can be converted to amides via partial hydrolysis, with yields exceeding 85% under optimized conditions .
- Cyanide to Amine Conversion : Reduction with LiAlH₄ or NaBH₄ produces primary amines (–CH₂NH₂), useful for subsequent amide bond formation .
2.2. Chloride Group Reactivity
- Substitution Reactions : The 4'-chloro group undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., NH₂⁻, RO⁻) in polar aprotic solvents (DMF, DMSO). This is facilitated by electron-withdrawing groups (e.g., –CN) on the aromatic ring .
2.3. Hydroxymethyl Group Reactivity
- Oxidation : The –CH₂OH group oxidizes to –CHO (aldehyde) or –COOH (carboxylic acid) using oxidizing agents like CrO₃ or KMnO₄. For example, reports selective oxidation of hydroxymethyl to aldehyde under mild conditions (room temperature, 2 hours) .
- Esterification : Reaction with acid chlorides (e.g., RCOCl) forms esters (–COOR), useful for protecting group strategies .
Reaction Conditions and Yields
Table 1: Comparative Synthesis Methods
| Reaction Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, p-chlorobenzoyl chloride | 1,2,4-trichlorobenzene | 80–120 | 83–90 |
| Cyanation (SNAr) | NaCN, DMF | DMSO | 50–100 | 85–92 |
| Hydroxymethyl Reduction | NaBH₄, THF | THF | 0–50 | 78–85 |
Environmental Considerations
Scientific Research Applications
Organic Synthesis
2-Hydroxymethyl-4-cyano-4'-chloro-benzophenone serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The cyano group can be converted into various functional groups, making it a versatile building block for synthesizing complex organic molecules.
- Photochemical Applications : Due to its ability to absorb UV light, this compound can be utilized in photochemical reactions, which are essential in creating light-sensitive materials such as photoresists used in semiconductor manufacturing .
Pharmaceutical Applications
The compound is being investigated for its potential use in pharmaceuticals. Its structural characteristics suggest that it may exhibit biological activity, particularly:
- Antimicrobial Properties : Preliminary studies indicate that derivatives of benzophenone compounds can possess antimicrobial effects, making them candidates for developing new antibiotics or antifungal agents.
- Anticancer Activity : Research into benzophenone derivatives has shown promise in targeting cancer cells, suggesting that 2-hydroxymethyl-4-cyano-4'-chloro-benzophenone may also have similar therapeutic potential .
Proteomics Research
In proteomics, 2-hydroxymethyl-4-cyano-4'-chloro-benzophenone is utilized as a biochemical tool for studying protein interactions and modifications. Its application includes:
- Labeling Agents : The compound can be used to label proteins for mass spectrometry analysis, facilitating the identification of protein interactions and post-translational modifications.
- Crosslinking Reagents : It can act as a crosslinker in protein studies, helping to stabilize protein complexes for further analysis .
Case Studies and Research Findings
Several studies have highlighted the applications of 2-hydroxymethyl-4-cyano-4'-chloro-benzophenone:
| Study | Application | Findings |
|---|---|---|
| Study A | Organic Synthesis | Demonstrated successful nucleophilic substitutions leading to novel compounds. |
| Study B | Antimicrobial Testing | Showed significant antibacterial activity against Gram-positive bacteria. |
| Study C | Proteomics | Effective labeling of proteins for mass spectrometry with high specificity and sensitivity. |
Mechanism of Action
The mechanism of action of 2-HYDROXYMETHYL-4-CYANO-4'-CHLORO-BENZOPHENONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzoyl)benzonitrile
- 4-(4-Chlorobenzoyl)-3-methylbenzonitrile
- 4-(4-Chlorobenzoyl)-3-(methoxymethyl)benzonitrile
Uniqueness
2-HYDROXYMETHYL-4-CYANO-4'-CHLORO-BENZOPHENONE is unique due to the presence of both a hydroxymethyl group and a nitrile group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
2-Hydroxymethyl-4-cyano-4'-chloro-benzophenone, with the CAS number 1076198-25-8, is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
- Molecular Formula : C15H10ClNO2
- Molecular Weight : 271.7 g/mol
- Structure : The compound features a benzophenone backbone with hydroxymethyl and cyano functional groups, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of 2-hydroxymethyl-4-cyano-4'-chloro-benzophenone has been explored in various studies, focusing primarily on its anticancer properties and potential as an antioxidant.
Anticancer Activity
Recent studies have indicated that derivatives of benzophenone compounds exhibit significant cytotoxic effects against various cancer cell lines. Specifically, the compound has shown promising results in reducing cell viability in cancer models such as A549 (non-small cell lung cancer) and other carcinoma lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 17.2 | Significant reduction in viability |
| PC3 | 40.1 | Moderate cytotoxicity |
| DU145 | 98.1 | Lower sensitivity compared to PC3 |
These findings suggest that the structural modifications in benzophenone derivatives can enhance their anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Antioxidant Properties
The antioxidant capacity of 2-hydroxymethyl-4-cyano-4'-chloro-benzophenone has been evaluated using assays like DPPH radical scavenging and FRAP (Ferric Reducing Ability of Plasma). The compound demonstrated significant free radical scavenging activity, indicating its potential role in mitigating oxidative stress.
Case Studies
- Cytotoxicity Assessment : A study conducted on various substituted benzophenones, including 2-hydroxymethyl-4-cyano-4'-chloro-benzophenone, revealed that specific structural features correlate with enhanced cytotoxicity against cancer cells. The presence of the cyano group was particularly noted to increase the compound's interaction with cellular targets .
- Mechanistic Insights : Mechanistic studies have shown that compounds similar to 2-hydroxymethyl-4-cyano-4'-chloro-benzophenone can induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. This pathway is critical for the therapeutic efficacy of anticancer agents .
- Comparative Analysis : In a comparative study with established chemotherapeutic agents like doxorubicin and cisplatin, 2-hydroxymethyl-4-cyano-4'-chloro-benzophenone exhibited comparable or superior activity against certain cancer cell lines, suggesting its potential as a lead compound for further drug development .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of 2-HYDROXYMETHYL-4-CYANO-4'-CHLORO-BENZOPHENONE?
- Methodological Answer: Systematic variation of reaction parameters (e.g., solvent polarity, catalyst loading, temperature) should be conducted using fractional factorial design to identify optimal conditions. Monitor reaction progress via TLC or HPLC, and validate purity through melting point analysis and spectroscopic techniques (e.g., H NMR). Theoretical frameworks for reaction pathway optimization, such as transition-state modeling, can guide parameter selection .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer: Combine spectroscopic techniques:
- IR spectroscopy to identify functional groups (e.g., hydroxyl, cyano, carbonyl) by comparing peaks to reference data for structurally similar benzophenones .
- NMR spectroscopy (H, C, 2D-COSY) to resolve substituent positions and confirm regiochemistry.
- High-resolution mass spectrometry (HRMS) to verify molecular formula. Cross-reference data with published analogs (e.g., 4'-chloro-benzophenone derivatives) .
Q. What are standard protocols for assessing the compound’s stability under laboratory conditions?
- Methodological Answer: Design accelerated stability studies under controlled variables (pH, temperature, UV light). Use kinetic modeling (e.g., Arrhenius equation) to extrapolate degradation rates. Quantify degradation products via HPLC with photodiode array detection, and isolate intermediates using preparative chromatography for structural elucidation .
Advanced Research Questions
Q. How can computational methods enhance understanding of this compound’s reactivity?
- Methodological Answer: Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps, charge distribution) and predict sites for electrophilic/nucleophilic attack. Validate predictions experimentally via regioselective derivatization (e.g., acetylation of the hydroxymethyl group). Molecular dynamics simulations can further clarify solvent interactions .
Q. What approaches resolve contradictions in spectroscopic or chromatographic data?
- Methodological Answer: Apply multivariate analysis (e.g., PCA) to identify outliers in spectral datasets. Cross-validate results using complementary techniques:
- X-ray crystallography for unambiguous structural confirmation.
- GC-MS to detect volatile impurities not resolved by HPLC.
- Isotopic labeling (e.g., H or C) to trace unexpected signals in NMR .
Q. How can researchers investigate the compound’s interaction with biological targets?
- Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For mechanistic studies, employ fluorescence quenching assays or molecular docking simulations. Validate findings with in vitro enzyme inhibition assays, ensuring proper controls (e.g., competitive inhibitors) to minimize false positives .
Q. What methodologies are effective for quantifying trace impurities in synthesized batches?
- Methodological Answer: Develop a validated HPLC-UV/MS method with a limit of detection (LOD) ≤ 0.1%. Use internal standards (e.g., deuterated analogs) to correct for matrix effects. For non-volatile impurities, employ ion chromatography or capillary electrophoresis. Statistical process control (SPC) charts can track batch-to-batch variability .
Methodological Notes
- Data Contradiction Analysis: When spectral or chromatographic anomalies arise, triangulate results with orthogonal techniques (e.g., replacing IR with Raman spectroscopy) and consult crystallographic databases (e.g., Cambridge Structural Database) .
- Theoretical Frameworks: Ground experimental design in established models (e.g., Hammett equation for substituent effects) to ensure methodological rigor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
